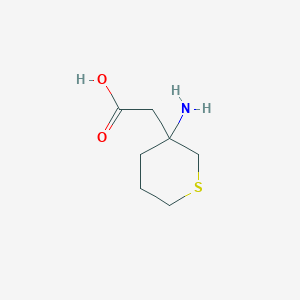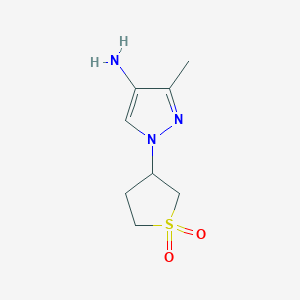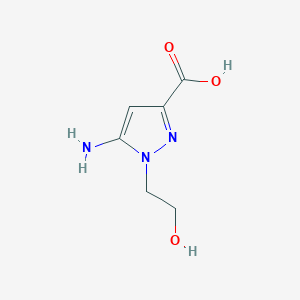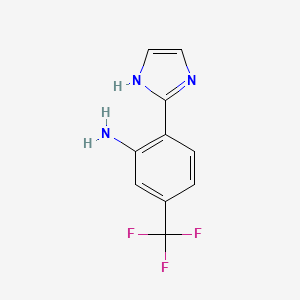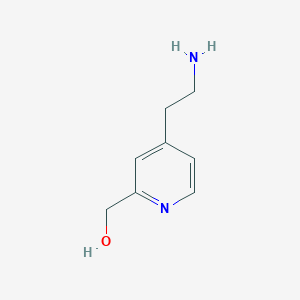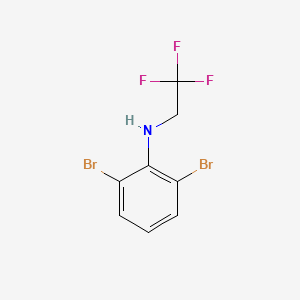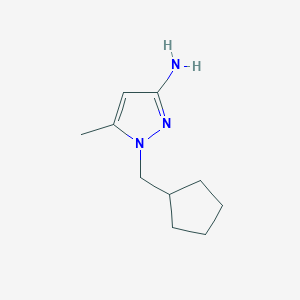
1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a cyclopentylmethyl group attached to a pyrazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclopentylmethyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazole: Lacks the amine group, resulting in different chemical properties and reactivity.
1-(Cyclopentylmethyl)-3-methyl-1H-pyrazol-5-amine: Positional isomer with different biological activities.
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-4-amine: Another positional isomer with unique properties.
Uniqueness
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentylmethyl group and a pyrazole ring makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-10(11)12-13(8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
JBSARJWRQSEGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
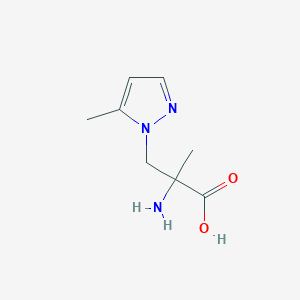
![1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine;dihydrochloride](/img/structure/B13071921.png)
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
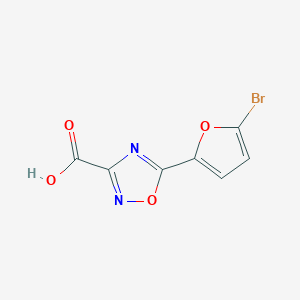
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
